1-(2-Chloro-6-methylpyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(2-Chloro-6-methylpyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chlorine and methyl groups, coupled with a tetrahydroquinoline moiety that includes fluorine atoms. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-methylpyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the chlorination of 6-methylpyridine to form 2-chloro-6-methylpyridine, followed by acylation to introduce the carbonyl group.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments ensures the efficient synthesis of the compound on a larger scale. Advanced purification techniques, such as chromatography, are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-methylpyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and other functionalized compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-6-methylpyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-methylpyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methylpyridine-3-carbonyl chloride
- Trifluoromethylpyridine derivatives
Uniqueness
Compared to similar compounds, 1-(2-Chloro-6-methylpyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline stands out due to its unique combination of functional groups. The presence of both chlorine and fluorine atoms, along with the tetrahydroquinoline ring, imparts distinct chemical and biological properties that are not observed in other related compounds .
Properties
IUPAC Name |
(2-chloro-6-methylpyridin-3-yl)-(5,7-difluoro-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF2N2O/c1-9-4-5-12(15(17)20-9)16(22)21-6-2-3-11-13(19)7-10(18)8-14(11)21/h4-5,7-8H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJBOOYPQFHLPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)N2CCCC3=C2C=C(C=C3F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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